N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide
CAS No.: 309293-36-5
Cat. No.: VC6190558
Molecular Formula: C15H10BrN3OS
Molecular Weight: 360.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 309293-36-5 |
|---|---|
| Molecular Formula | C15H10BrN3OS |
| Molecular Weight | 360.23 |
| IUPAC Name | N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C15H10BrN3OS/c16-12-5-3-10(4-6-12)13-9-21-15(18-13)19-14(20)11-2-1-7-17-8-11/h1-9H,(H,18,19,20) |
| Standard InChI Key | NOEKOUCPUJAYLQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Introduction
Structural Characterization and Physicochemical Properties
The molecular architecture of N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide features a thiazole core linked to a 4-bromophenyl group at the 4-position and a nicotinamide substituent at the 2-position. X-ray crystallographic studies reveal a planar configuration in the thiazole and nicotinamide moieties, with dihedral angles of 15.17° between the central (carbamothioyl)amide group and the aromatic systems . The bromine atom at the para position of the phenyl ring enhances electronic polarization, influencing binding interactions with biological targets.
Key Structural Features:
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Planarity: The thiazole and nicotinamide fragments exhibit near-planar geometries, facilitating π-π stacking interactions in protein binding pockets .
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Hydrogen Bonding: The amide group () and thiazole nitrogen serve as hydrogen bond donors and acceptors, critical for molecular recognition .
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Solubility: Limited aqueous solubility due to hydrophobic aryl and thiazole components, necessitating formulation strategies for biomedical applications.
Synthetic Methodologies
Condensation-Based Synthesis
The primary synthesis route involves condensation reactions between thiazole-2-amine derivatives and nicotinoyl chloride. For example:
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Step 1: React 4-(4-bromophenyl)thiazol-2-amine with nicotinoyl chloride in anhydrous dichloromethane.
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Step 2: Purify the product via recrystallization from ethanol, yielding N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide with >85% purity.
Alternative Routes Using Thiourea Derivatives
Recent approaches employ thiourea intermediates for enhanced regioselectivity. For instance:
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React benzoyl chloride with ammonium thiocyanate to form a thiourea precursor, followed by cyclization with 4-(4-bromophenyl)thiazol-2-amine . This method achieves moderate yields (41–45%) but improves stereochemical control .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Condensation | 85 | 90 | High efficiency |
| Thiourea intermediate | 43 | 88 | Better stereochemical control |
Biological Activities and Mechanisms
Antibacterial Properties
N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) of 8–16 µg/mL. The bromophenyl group enhances membrane permeability, while the thiazole ring disrupts bacterial cell wall synthesis .
Enzyme Inhibition and Molecular Docking
Molecular docking studies against E. coli dihydrofolate reductase (DHFR) reveal:
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Hydrogen bonds between the nicotinamide carbonyl and Thr99/Asn113 residues () .
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Hydrophobic interactions between the bromophenyl group and Ala96, stabilizing the enzyme-inhibitor complex .
Table 2: Docking Scores for Key Targets
| Target Enzyme | Binding Affinity (, kcal/mol) | Interacting Residues |
|---|---|---|
| E. coli DHFR | -9.2 | Thr99, Asn113, Ala96 |
| Human CETP | -8.1 | Phe263, Leu262, Tyr202 |
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison with Related Compounds
| Compound | Structure Modifications | Antibacterial MIC (µg/mL) | CETP IC (µM) |
|---|---|---|---|
| N-(4-Chlorophenyl)thiazol | Chlorine substituent | 16–32 | 12.4 |
| N-(4-Methylphenyl)thiazol | Methyl group | 64–128 | >50 |
| N-(4-Bromophenyl)thiazol | Bromine substituent | 8–16 | 9.03 |
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